Cas no 61204-08-8 (Benzene, 1,1'-(2,2,2-trifluoro-1-phenylethylidene)bis[4-methyl-)
61204-08-8 structure
Product Name:Benzene, 1,1'-(2,2,2-trifluoro-1-phenylethylidene)bis[4-methyl-
CAS-nummer:61204-08-8
MF:C22H19F3
MW:340.381476640701
CID:488544
PubChem ID:20557372
Update Time:2025-04-19
Benzene, 1,1'-(2,2,2-trifluoro-1-phenylethylidene)bis[4-methyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-methyl-4-[2,2,2-trifluoro-1-(4-methylphenyl)-1-phenylethyl]benzene
- 61204-08-8
- SCHEMBL11349635
- 1,1'-(2,2,2-Trifluoro-1-phenylethane-1,1-diyl)bis(4-methylbenzene)
- DTXSID20608663
- RUHHXEWMSWDXML-UHFFFAOYSA-N
- Benzene, 1,1'-(2,2,2-trifluoro-1-phenylethylidene)bis[4-methyl-
-
- Inchi: 1S/C22H19F3/c1-16-8-12-19(13-9-16)21(22(23,24)25,18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
- InChI-sleutel: RUHHXEWMSWDXML-UHFFFAOYSA-N
- LACHT: FC(C(C1C=CC=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1)(F)F
Berekende eigenschappen
- Exacte massa: 340.14397
- Monoisotopische massa: 340.14388509g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 3
- Complexiteit: 384
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 7.1
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- PSA: 0
Benzene, 1,1'-(2,2,2-trifluoro-1-phenylethylidene)bis[4-methyl- Gerelateerde literatuur
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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